molecular formula C13H12N4O3 B2888201 3-(2-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole CAS No. 1775420-41-1

3-(2-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole

Cat. No.: B2888201
CAS No.: 1775420-41-1
M. Wt: 272.264
InChI Key: PHPFTZGAIKQIHH-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole is a heterocyclic compound featuring an oxadiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxybenzohydrazide with methyl isocyanate, followed by cyclization to form the oxadiazole ring . The reaction is usually carried out in the presence of a base such as sodium ethoxide and under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Ethoxyphenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole
  • 3-(2-Fluorophenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole
  • 3-(2-Chlorophenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole

Uniqueness

3-(2-Ethoxyphenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, such as methoxy, fluoro, or chloro groups .

Properties

IUPAC Name

3-(2-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-3-18-10-7-5-4-6-9(10)11-15-13(20-17-11)12-14-8(2)16-19-12/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPFTZGAIKQIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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